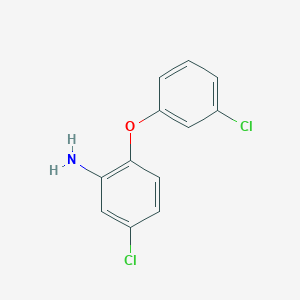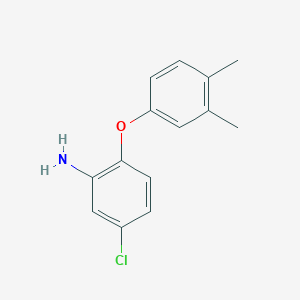
2-(2-Chlorophenoxy)benzaldehyde
Overview
Description
2-(2-Chlorophenoxy)benzaldehyde is an organic compound with the molecular formula C13H9ClO2. It is a chlorinated derivative of benzaldehyde, characterized by the presence of a chlorophenoxy group attached to the benzaldehyde core. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenoxy)benzaldehyde typically involves the reaction of 2-chlorophenol with benzaldehyde under specific conditions. One common method is the Williamson ether synthesis, where 2-chlorophenol reacts with benzyl chloride in the presence of a base such as sodium hydroxide to form the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chlorophenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 2-(2-chlorophenoxy)benzoic acid.
Reduction: Formation of 2-(2-chlorophenoxy)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chlorophenoxy)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenoxy)benzaldehyde involves its interaction with cellular components. It can act as a redox-active compound, disrupting cellular antioxidation systems. This disruption can lead to oxidative stress in cells, making it a potential candidate for antifungal and antimicrobial applications. The compound targets enzymes involved in antioxidation pathways, such as superoxide dismutases and glutathione reductase .
Comparison with Similar Compounds
- 2-(4-Chlorophenoxy)benzaldehyde
- 3-(4-Chlorophenoxy)benzaldehyde
- 4-(4-Chlorophenoxy)benzaldehyde
Comparison: 2-(2-Chlorophenoxy)benzaldehyde is unique due to the position of the chlorophenoxy group, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a distinct compound for specific applications .
Properties
IUPAC Name |
2-(2-chlorophenoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-11-6-2-4-8-13(11)16-12-7-3-1-5-10(12)9-15/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNVKPJSBYYXLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B3164832.png)
![4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3164833.png)
![3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3164841.png)

![Methyl 5-[3-(Benzyloxy)phenyl]nicotinate](/img/structure/B3164865.png)




![5-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B3164899.png)


![{1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-yl}methylamine](/img/structure/B3164933.png)
![{1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B3164938.png)
